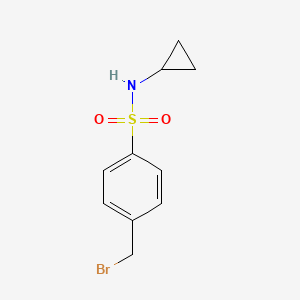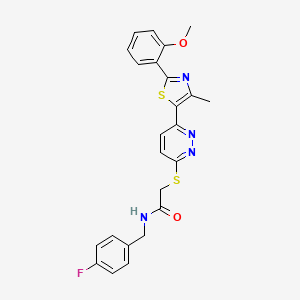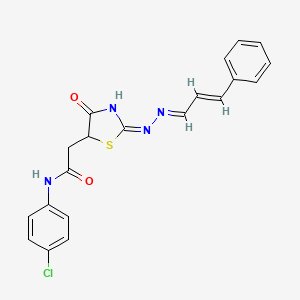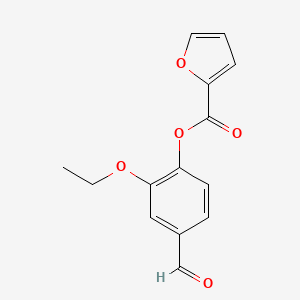![molecular formula C14H15NO B2364851 N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide CAS No. 2361642-14-8](/img/structure/B2364851.png)
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as enaminones, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival. These inhibitory effects may contribute to the anti-inflammatory and anti-tumor properties of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide.
Biochemical and Physiological Effects:
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to increase the levels of antioxidants in cells, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide in lab experiments is its wide range of biological activities. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have anti-inflammatory, anti-tumor, anti-viral, and neuroprotective properties, making it a versatile compound for research. However, one limitation of using N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is its potential toxicity. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on optimizing the synthesis method of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide to improve its yield and purity, as well as exploring its potential as a drug delivery system for other compounds. Overall, N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is a promising compound with many potential applications in scientific research.
Synthesis Methods
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide can be synthesized through a variety of methods, including the condensation of 3-(2-bromoethylidene)-2,3-dihydro-1H-inden-1-one with prop-2-enamide, or the reaction of 3-amino-2,3-dihydro-1H-inden-1-one with acryloyl chloride. These methods have been optimized to produce high yields of pure N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide, which can then be used for further research.
properties
IUPAC Name |
N-(8,9-dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-14(16)15-13-9-8-11-6-4-3-5-7-12(11)10-13/h2,5,7-10H,1,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVBJDYCIGHOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCC=C2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)

